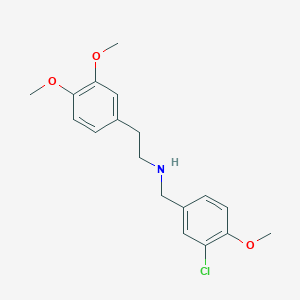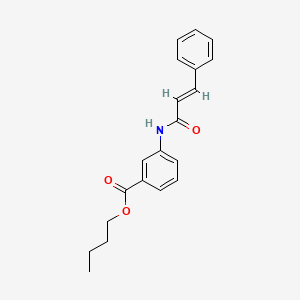
Butyl-3-Cinnamamidobenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-cinnamamidobenzoate is an organic compound that combines the structural features of butyl esters, cinnamides, and benzoates
Wissenschaftliche Forschungsanwendungen
Butyl 3-cinnamamidobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
Target of Action
Butyl 3-cinnamamidobenzoate primarily targets the enzyme benzoate 4-hydroxylase (CYP53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens .
Mode of Action
The compound interacts with its target, the active site of the enzyme CYP53A15 . The interaction between Butyl 3-cinnamamidobenzoate and the enzyme results in the inhibition of the enzymatic activity of CYP53A15 . This inhibition disrupts the normal functioning of the enzyme, thereby affecting the metabolic processes in which the enzyme is involved .
Biochemical Pathways
The primary biochemical pathway affected by Butyl 3-cinnamamidobenzoate is the metabolism of aromatic compounds in fungi . Specifically, the compound inhibits the enzyme CYP53A15, which is involved in the detoxification of benzoate . Benzoate is a key intermediate in the metabolism of aromatic compounds in fungi . Therefore, the inhibition of CYP53A15 disrupts this metabolic pathway, leading to downstream effects such as the accumulation of toxic intermediates or the depletion of essential metabolites .
Pharmacokinetics
The physicochemical properties of a molecule can provide insights into its potential adme properties . For instance, a molecule’s lipophilicity and hydrophilicity balance can influence its absorption and distribution in the body
Result of Action
The molecular effect of Butyl 3-cinnamamidobenzoate’s action is the inhibition of the enzyme CYP53A15 . This inhibition disrupts the normal functioning of the enzyme, thereby affecting the metabolic processes in which the enzyme is involved . On a cellular level, this can lead to the disruption of normal cellular functions, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of Butyl 3-cinnamamidobenzoate can be influenced by various environmental factors. For instance, the presence of other chemicals or substances can affect the compound’s action . Additionally, factors such as temperature, pH, and the presence of light can also influence the compound’s stability and efficacy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-cinnamamidobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of 3-cinnamamidobenzoic acid: This can be achieved by reacting cinnamic acid with 3-aminobenzoic acid under appropriate conditions.
Esterification: The resulting 3-cinnamamidobenzoic acid is then esterified with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form Butyl 3-cinnamamidobenzoate.
Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is common.
Types of Reactions:
Oxidation: Butyl 3-cinnamamidobenzoate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups, using reagents like alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Vergleich Mit ähnlichen Verbindungen
Butyl benzoate: Shares the butyl ester and benzoate moieties but lacks the cinnamamide group.
Cinnamamide: Contains the cinnamamide moiety but lacks the butyl ester and benzoate groups.
Butyl cinnamate: Contains the butyl ester and cinnamate moieties but lacks the amide group.
Uniqueness: Butyl 3-cinnamamidobenzoate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the cinnamamide and benzoate groups allows for a broader range of interactions and applications compared to its individual components.
Eigenschaften
IUPAC Name |
butyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-3-14-24-20(23)17-10-7-11-18(15-17)21-19(22)13-12-16-8-5-4-6-9-16/h4-13,15H,2-3,14H2,1H3,(H,21,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWJIAHYCDLNTG-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)
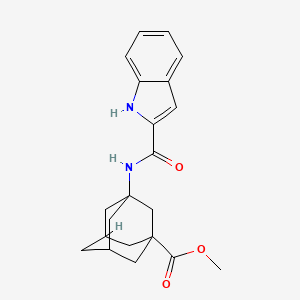
![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)

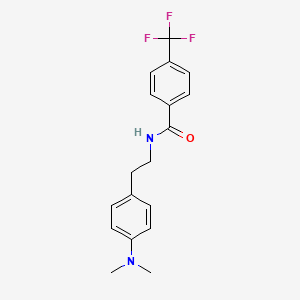
![3-(3,4-dimethoxyphenyl)-2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2537260.png)
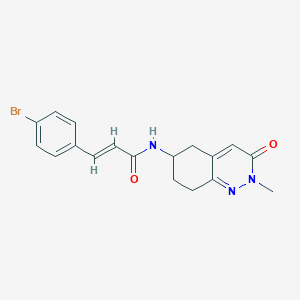
![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)
![3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide](/img/structure/B2537263.png)
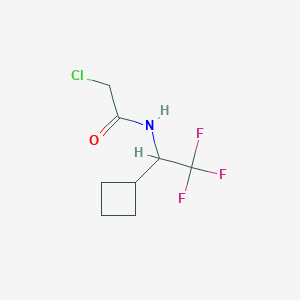
![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)
